molecular formula C11H10ClN3O2 B2692962 4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436205-66-1

4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2692962
CAS No.: 1436205-66-1
M. Wt: 251.67
InChI Key: TZDSOUZANXEBFY-UHFFFAOYSA-N
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Description

Historical Context and Development in Heterocyclic Chemistry

The emergence of this compound reflects broader trends in heterocyclic chemistry toward multifunctional hybrid architectures. While exact synthesis timelines remain undocumented in public literature, its first PubChem entry (CID 71980148) appeared in 2013, with subsequent updates reflecting growing research interest. This compound belongs to a class of molecules developed through strategic fusion of nitrogen-containing heterocycles – an approach gaining momentum in the 2010s to enhance bioactivity and physicochemical properties.

Key milestones in its development include:

  • 2013 : Initial registration in chemical databases
  • 2018 : Methodological advances in morpholine conjugation techniques enabled efficient synthesis of related structures
  • 2022–2025 : Increased utilization in hybrid molecule design for pharmaceutical applications

Significance in Pyridine-Morpholine Hybrid Research

Pyridine-morpholine hybrids constitute a strategically important class of compounds due to their dual capacity for hydrogen bonding (via morpholine’s oxygen) and aromatic interactions (through pyridine). The chloropyridine moiety enhances electrophilicity at position 2, while the morpholine component contributes conformational flexibility – critical for target engagement in biological systems.

Table 1: Key Structural Features and Functional Roles

Component Functional Role Structural Impact
5-Chloropyridine Aromatic π-system with electron deficiency Facilitates charge-transfer complexes
Morpholine ring Saturated N-O heterocycle Enhances solubility and bioavailability
Carbonitrile group Strong dipole moment (μ ≈ 3.94 D) Enables hydrogen bond acceptance

The carbonyl bridge between pyridine and morpholine creates a planarized conjugation system, as evidenced by X-ray crystallographic data of analogous compounds. This structural feature may explain its utility in molecular recognition processes.

Classification within Nitrile-Containing Heterocycles

As a member of the nitrile-containing heterocycles, this compound exhibits distinct characteristics:

  • Electronic Profile : The nitrile’s -CN group introduces significant electron-withdrawing effects (Hammett σp = 0.66), polarizing adjacent bonds and activating the morpholine ring for nucleophilic substitutions.
  • Supramolecular Behavior : Nitriles participate in dipole-dipole interactions and weak hydrogen bonds (C≡N···H-X), facilitating crystal engineering applications.
  • Biochemical Relevance : Many FDA-approved drugs (e.g., citalopram, letrozole) contain nitrile groups, suggesting potential bioisosteric relationships.

Comparative analysis with similar compounds reveals:

  • 10-15% higher dipole moment than non-cyano analogs
  • Enhanced thermal stability (decomposition T > 200°C) due to resonance stabilization

Research Evolution and Scientific Importance

Recent advancements have expanded this compound’s research utility across multiple domains:

Synthetic Chemistry

  • Serves as intermediate in multicomponent reactions
  • Enables construction of fused ring systems through [4+2] cycloadditions

Medicinal Chemistry

  • Demonstrated kinase inhibitory activity in molecular docking studies
  • Potential allosteric modulator of proteolytic enzymes

Materials Science

  • Component in liquid crystal formulations
  • Precursor for conductive polymers via nitrile polymerization

The compound’s evolution mirrors broader shifts toward modular synthesis strategies, where pre-functionalized building blocks enable rapid generation of chemical diversity. Current research trajectories suggest growing applications in:

  • Targeted protein degradation (PROTACs)
  • Metal-organic framework (MOF) construction
  • Photoredox catalysis

Properties

IUPAC Name

4-(5-chloropyridine-2-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-8-1-2-10(14-6-8)11(16)15-3-4-17-7-9(15)5-13/h1-2,6,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDSOUZANXEBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=NC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring, a carbonitrile functional group, and a chlorinated pyridine moiety. This configuration is significant for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing chlorinated pyridine rings have demonstrated efficacy against various bacterial strains, suggesting that the presence of the chloropyridine component enhances antimicrobial activity .

Anti-inflammatory Effects

In addition to antimicrobial activity, studies have explored the anti-inflammatory potential of this compound. The mechanism involves inhibition of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, structure-activity relationship studies have indicated that modifications to the morpholine ring can significantly impact enzyme inhibition potency. This is particularly relevant in the context of drug design aimed at targeting metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how structural modifications influence biological activity. Key findings include:

Compound ModificationObserved Effect
Substitution on the morpholine ringIncreased potency against target enzymes
Variation in halogen substitutionEnhanced antimicrobial activity
Alteration of carbonitrile groupChanges in anti-inflammatory efficacy

These findings underscore the importance of molecular structure in determining the biological effects of similar compounds.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a derivative with a modified pyridine ring exhibited significant antibacterial activity against MRSA strains, indicating potential for treating resistant infections .
  • Anti-inflammatory Mechanism : In vitro experiments showed that this compound reduced TNF-alpha levels in macrophage cultures, supporting its role in modulating inflammatory pathways .
  • Enzyme Interaction : A series of experiments revealed that specific substitutions on the morpholine ring led to enhanced inhibition of key metabolic enzymes, suggesting pathways for further drug development .

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of 4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile is as an inhibitor of blood coagulation factor Xa. This property makes it a potential candidate for the prophylaxis and treatment of thromboembolic disorders such as:

  • Myocardial Infarction
  • Angina Pectoris
  • Stroke
  • Deep Venous Thrombosis

The compound's ability to inhibit factor Xa suggests its utility in managing conditions that require anticoagulation therapy, providing a mechanism to prevent clot formation and associated complications .

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism appears to involve:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation by causing cell cycle arrest.

In vitro studies have shown that this compound can significantly reduce tumor growth in xenograft models, making it a promising candidate for further development in oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored through various chemical pathways. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthetic Pathways

The compound can be synthesized using methodologies that involve:

  • Condensation reactions between morpholine derivatives and chlorinated pyridine carbonyls.
  • Utilization of nitriles as key intermediates.

These synthetic routes not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity .

Structure-Activity Relationship Insights

Research has demonstrated that modifications to the pyridine ring or the morpholine structure can lead to variations in potency and selectivity towards target enzymes. For instance, substituents at specific positions on the pyridine ring can significantly influence the compound's ability to inhibit factor Xa or induce cytotoxicity against cancer cells .

In Vivo Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Tumor Models : In A549 lung cancer xenograft models, administration resulted in a marked reduction in tumor volume compared to controls.
  • Synergistic Effects : When combined with established chemotherapeutics, such as cisplatin, enhanced antitumor efficacy was observed, indicating potential for combination therapies .

Clinical Implications

The anticoagulant properties of this compound have been highlighted in clinical settings where it could serve as an alternative or adjunct therapy for patients at risk of thromboembolic events. Its application in oncology also opens avenues for clinical trials aimed at evaluating its safety and efficacy in human subjects.

Data Tables

Application AreaSpecific Use CasesMechanism of Action
Anticoagulant ActivityMyocardial infarction, strokeFactor Xa inhibition
Antitumor ActivityLung cancer, prostate cancerInduction of apoptosis, cell cycle arrest
Synthesis MethodKey ReagentsYield (%)
Condensation ReactionMorpholine derivatives, chlorinated pyridineVaries (typically >70%)
Nitrile IntermediatesVarious nitrilesVaries based on starting materials

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the pyridine C-5 position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions.

Key Reactions:

  • Amine Substitution : Reaction with morpholine or piperidine in ethanol containing triethylamine yields 5-(morpholin-2-ylmethylamino) or 5-(piperidinyl) derivatives .

  • Thiol Substitution : Treatment with thiophenol in DMF at 80°C replaces chlorine with a thiol group.

Example:

4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile+MorpholineEtOH, Et3N4-(5-Morpholinopyridine-2-carbonyl)morpholine-3-carbonitrile[1][9]\text{this compound} + \text{Morpholine} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{4-(5-Morpholinopyridine-2-carbonyl)morpholine-3-carbonitrile}[1][9]

Carbonyl Group Reactivity

The ketone carbonyl participates in condensation and reduction reactions.

Key Reactions:

  • Condensation : Reacts with hydrazines to form hydrazones under reflux in ethanol.

  • Reduction : Lithium aluminum hydride (LiAlH4_4) reduces the carbonyl to a methylene group.

Example:

This compoundLiAlH4,THF4-(5-Chloropyridine-2-hydroxymethyl)morpholine-3-carbonitrile[5]\text{this compound} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{4-(5-Chloropyridine-2-hydroxymethyl)morpholine-3-carbonitrile}[5]

Carbonitrile Group Transformations

The nitrile group undergoes hydrolysis and nucleophilic additions.

Key Reactions:

  • Hydrolysis : Concentrated HCl at 100°C converts the nitrile to a carboxylic acid.

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the nitrile, forming imines after workup .

Example:

This compoundHCl, H2O4-(5-Chloropyridine-2-carbonyl)morpholine-3-carboxylic acid[1]\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{4-(5-Chloropyridine-2-carbonyl)morpholine-3-carboxylic acid}[1]

Oxidation

  • N-Oxide Formation : Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen.

  • Dimerization : Hypochlorite-mediated dimerization occurs in aqueous solvents, forming bis-pyridine derivatives .

Reduction

  • Nitrile to Amine : Catalytic hydrogenation (H2_2, Pd/C) reduces the nitrile to a primary amine .

Coupling Reactions

The chloropyridine moiety participates in cross-coupling reactions.

Key Reactions:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl products .

  • Buchwald–Hartwig Amination : Couples with primary amines (e.g., aniline) using Pd(dba)2_2 and Xantphos .

Example:

This compound+PhB(OH)2Pd(PPh3)4,Na2CO34-(5-Phenylpyridine-2-carbonyl)morpholine-3-carbonitrile[6]\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-(5-Phenylpyridine-2-carbonyl)morpholine-3-carbonitrile}[6]

Cyclization and Ring-Opening

  • Morpholine Ring Opening : HCl in methanol cleaves the morpholine ring, yielding a diol intermediate.

  • Pyridine Cyclization : Heating with ammonium acetate forms fused pyrazolo[3,4-b]pyridine derivatives .

Comparison with Similar Compounds

Key Compounds for Comparison:

Morpholine-3-carbonitrile (base structure, ): Lacks the 5-chloropyridine-2-carbonyl group, resulting in reduced molecular complexity and lower lipophilicity.

2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) and 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) (): Chromene derivatives with carbonitrile and aryl substituents.

Monepantel (MOP) (): A veterinary anthelmintic with multiple electron-withdrawing groups, including cyano and trifluoromethyl moieties.

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₁H₉ClN₃O₂ 250.66 Not reported Morpholine, –CN, 5-Cl-pyridine-carbonyl
Morpholine-3-carbonitrile C₅H₆N₂O 110.11 Not reported Morpholine, –CN
Compound 1E (chromene) C₁₇H₁₄N₂O₂ 278.31 223–227 Chromene, –CN, –OH, –NH₂, 4-MePh
Compound 1L (chromene) C₁₆H₁₁BrN₂O₂ 343.18 Not reported Chromene, –CN, –OH, –NH₂, 3-BrPh
Monepantel (MOP) C₂₀H₁₄F₆N₂O₂S 468.39 Not reported Benzamide, –CN, –CF₃, –SCF₃

Key Observations :

  • The target compound’s 5-chloropyridine-2-carbonyl group distinguishes it from simpler morpholine derivatives (e.g., morpholine-3-carbonitrile) by introducing steric bulk and electronic effects.
  • Compared to chromene-based carbonitriles (1E, 1L), the target lacks aromatic hydroxyl and amino groups, which may reduce hydrogen-bonding capacity but improve metabolic stability.

Spectroscopic and Reactivity Comparisons

Infrared (IR) Spectroscopy:

  • Target Compound : Expected peaks for –CN (~2,204 cm⁻¹, similar to 1E and 1L ), carbonyl (C=O, ~1,650–1,700 cm⁻¹), and aromatic C–Cl (~550–850 cm⁻¹).
  • Compound 1E/1L : Exhibit additional –OH (3,192–3,317 cm⁻¹) and –NH₂ (3,464 cm⁻¹) stretches absent in the target .

Liquid Chromatography-Mass Spectrometry (LCMS):

  • The target’s molecular ion peak would likely appear near m/z 251 [M]⁺, distinct from 1E (m/z 277 [M]⁻) and 1L (m/z 343 [M]⁻) due to differences in halogenation and core structure .

Reactivity:

  • The 5-chloropyridine moiety may undergo nucleophilic aromatic substitution (e.g., replacing Cl with other groups), a reaction pathway absent in non-halogenated analogs like morpholine-3-carbonitrile.
  • The carbonyl group could participate in condensation or nucleophilic acyl substitution, similar to MOP’s benzamide group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-chloropyridine-2-carbonyl)morpholine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves coupling 5-chloropyridine-2-carboxylic acid derivatives with morpholine-3-carbonitrile precursors. For example, acyl chloride intermediates (e.g., 5-chloropyridine-2-carbonyl chloride) can react with morpholine-3-carbonitrile under Schotten-Baumann conditions. Optimization may require controlled pH (8–10), low temperatures (0–5°C), and inert atmospheres to minimize side reactions .
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to morpholine derivative) and solvent polarity (e.g., dichloromethane or THF) to enhance yield.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm). Target ≥95% purity.
  • Structural Confirmation :
  • NMR : Analyze 1H^1H and 13C^13C NMR spectra for characteristic peaks: pyridine protons (δ 8.5–9.0 ppm), morpholine carbons (δ 45–60 ppm), and nitrile carbon (δ ~115 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error.

Q. What safety precautions are critical when handling morpholine-3-carbonitrile derivatives?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Approach : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use X-ray diffraction with SHELXL for refinement . Key steps:

  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Direct methods (SHELXS) for phase determination.
  • Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ3^{-3}) .

Q. What computational methods predict the reactivity of the nitrile group in catalytic applications?

  • Strategies :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and electron density maps. Focus on nitrile’s electrophilicity in nucleophilic additions .
  • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS.

Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity?

  • Experimental Design :

  • SAR Studies : Synthesize analogs (e.g., 5-fluoro-pyridine derivatives) and compare binding affinities via SPR or ITC.
  • Data Analysis : Use GraphPad Prism for IC50_{50} curve fitting. Correlate substituent electronegativity with activity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address inconsistencies?

  • Troubleshooting :

  • Method Standardization : Calibrate DSC equipment with indium standards. Ensure heating rates ≤5°C/min.
  • Sample Purity : Re-crystallize from ethanol/water and re-analyze. Impurities (e.g., residual solvents) can depress melting points .

Q. Conflicting NMR assignments for morpholine ring protons: What validation steps are essential?

  • Resolution :

  • 2D NMR : Perform 1H^1H-13C^13C HSQC and HMBC to assign coupling networks.
  • Comparative Analysis : Cross-reference with published morpholine-3-carbonitrile spectra .

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